An In-depth Technical Guide to 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin)
An In-depth Technical Guide to 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin)
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, also known as 5-Iodo-o-vanillin. As a trifunctional aromatic compound, it features an aldehyde, a phenolic hydroxyl, and an aryl iodide group, making it a highly versatile building block in modern organic synthesis. Its strategic importance lies in its capacity for sequential and orthogonal derivatization, rendering it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This document delves into its physicochemical characteristics, provides a validated synthetic protocol, explores its synthetic utility with a focus on cross-coupling reactions, and outlines essential safety and handling information for laboratory professionals.
Introduction and Strategic Significance
2-Hydroxy-5-iodo-3-methoxybenzaldehyde is a halogenated derivative of ortho-vanillin (o-vanillin), a naturally occurring aromatic aldehyde.[1] The introduction of an iodine atom at the C5 position of the benzene ring dramatically enhances the synthetic potential of the parent scaffold. This modification introduces a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in contemporary drug discovery and materials science.
The molecule's value is derived from its three distinct functional groups, which can be addressed with high selectivity:
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The Aldehyde: Serves as an electrophilic center for nucleophilic additions and a key participant in condensation reactions to form Schiff bases, olefins, and other critical functionalities.
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The Phenolic Hydroxyl: A versatile nucleophile for O-alkylation and acylation, its acidity can be modulated, and it strongly influences the electronic properties of the aromatic ring as a powerful ortho, para-directing group.
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The Aryl Iodide: Represents the most significant synthetic lever. The carbon-iodine bond is relatively weak, making it an ideal substrate for oxidative addition in catalytic cycles such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.
This trifecta of reactivity allows researchers to employ 5-Iodo-o-vanillin as a central scaffold for building molecular libraries with three distinct points of diversity, accelerating the discovery of novel bioactive compounds and functional materials.
Physicochemical and Spectroscopic Properties
Accurate identification and characterization are paramount for the effective use of any chemical intermediate. The key identifiers and properties of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde are summarized below.
Compound Identification
| Property | Value |
| IUPAC Name | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde |
| Common Synonyms | 5-Iodo-o-vanillin, 5-Iodo-2-vanillin[2] |
| CAS Number | 7359-14-0[2] |
| Molecular Formula | C₈H₇IO₃[2][3] |
| Molecular Weight | 278.04 g/mol [2][3] |
| MDL Number | MFCD00016594[2] |
| SMILES | COC1=CC(=CC(=C1O)C=O)I[2] |
| Chemical Structure | ![]() |
Physical Properties
While specific, verified physical data for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde is not widely published, the properties of its parent compound (o-vanillin) and its more common isomer (5-Iodovanillin) provide valuable context.
| Property | 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | o-Vanillin (Isomeric Precursor) | 5-Iodovanillin (Positional Isomer) |
| CAS Number | 7359-14-0 | 148-53-8[1][4] | 5438-36-8[3][5] |
| Appearance | Data not available | Yellow, fibrous solid[1] | Light yellow crystalline powder[5][6] |
| Melting Point | Data not available | 40-42 °C[1] | 180-185 °C[3][5] |
| Boiling Point | Data not available | 265-266 °C[1] | 304 °C[5] |
Predicted Spectroscopic Data
Based on its structure, the following spectroscopic signatures are anticipated:
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¹H NMR: Signals corresponding to the aldehydic proton (~9.8 ppm), two aromatic protons (as singlets or narrow doublets, ~7.0-7.5 ppm), the phenolic hydroxyl proton (variable, ~5-6 ppm), and the methoxy group protons (~3.9 ppm).
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¹³C NMR: Resonances for the aldehyde carbonyl (~195 ppm), aromatic carbons (including two quaternary carbons bonded to I and O, ~110-160 ppm), and the methoxy carbon (~56 ppm).
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IR Spectroscopy: Characteristic absorption bands for the phenolic O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a strong aldehyde C=O stretch (~1650-1670 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most logical and efficient synthesis of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde is through the direct electrophilic iodination of its readily available precursor, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin). The phenolic hydroxyl group is a strong activating and ortho, para-directing group, while the methoxy group is a weaker activator. The C5 position is para to the hydroxyl group and is therefore the most electronically enriched and sterically accessible site for electrophilic attack.
Caption: Synthetic pathway for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde.
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol describes a robust method using N-Iodosuccinimide (NIS), a mild and highly effective electrophilic iodinating agent that minimizes side reactions and is safer to handle than molecular iodine with an oxidant.
Materials:
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2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
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N-Iodosuccinimide (NIS)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
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Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-3-methoxybenzaldehyde in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
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Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This step is crucial to control the exothermicity of the reaction and prevent potential side-product formation.
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Reagent Addition: Add N-Iodosuccinimide (1.05 equivalents) to the cooled solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of NIS drives the reaction to completion.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.
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Work-up & Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine/NIS), deionized water, and finally brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-Hydroxy-5-iodo-3-methoxybenzaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from the ability to selectively target its three functional groups.
Caption: Key reaction classes for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a reliable site for constructing carbon-carbon and carbon-nitrogen bonds.
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Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are prevalent in coordination chemistry as ligands and serve as intermediates for reductive amination to form secondary amines.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) provides access to α,β-unsaturated systems, which are precursors for coumarins and other heterocyclic structures.[7]
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Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid with stronger oxidants.[7]
Reactions Leveraging the Aryl Iodide
The C-I bond is the gateway to the most powerful transformations in modern synthesis. These reactions are fundamental to drug development for rapidly elaborating molecular complexity.
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Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.
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Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to form aryl alkynes, a key step in the synthesis of natural products and conjugated materials.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.
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Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with primary or secondary amines.
The utility of such iodo-aromatic intermediates is exemplified by the use of the related 5-Iodovanillin in the synthesis of the platelet-activating factor antagonist L-659,989.[6]
Safety and Handling
As with any laboratory chemical, 2-Hydroxy-5-iodo-3-methoxybenzaldehyde must be handled with appropriate care. It is classified as an irritant and a potential sensitizer.
| GHS Hazard Information | |
| Pictograms | ![]() |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]H335: May cause respiratory irritation.[2] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, rinse the affected area immediately with copious amounts of water.
Storage:
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Store in a tightly sealed container in a cool, dry place.[3]
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Protect from light to prevent degradation.[2]
Conclusion
2-Hydroxy-5-iodo-3-methoxybenzaldehyde is a strategically designed synthetic intermediate of significant value to research chemists. The orthogonal reactivity of its aldehyde, phenol, and aryl iodide functionalities provides a robust platform for the efficient construction of complex molecules. Its utility in modern cross-coupling chemistry, in particular, positions it as a key building block for generating diverse chemical libraries for drug discovery and for synthesizing advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full synthetic potential.
References
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ChemBK. (2024). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]
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SciSpace. (2010). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
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NIST. (n.d.). Infrared Spectrum of Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin. Retrieved from [Link]
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ResearchGate. (2009). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]
- Google Patents. (1979). US4163759A - Process for preparing aromatic hydroxyaldehydes.
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PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Stenutz. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-2-iodo-5-methoxybenzaldehyde. Retrieved from [Link]


